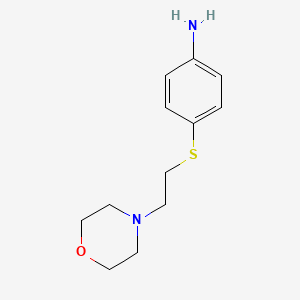
4-(2-Morpholin-4-ylethylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Morpholin-4-ylethylsulfanyl)aniline is an organic compound that features a morpholine ring attached to an aniline structure via an ethylsulfanyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-ylethylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 2-(morpholin-4-yl)ethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group displaces the chlorine atom on the aniline ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(2-Morpholin-4-ylethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, halogenated anilines, sulfonated anilines
科学研究应用
4-(2-Morpholin-4-ylethylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Morpholin-4-ylethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl linker provides flexibility and enhances the compound’s ability to bind to its targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
4-(2-Morpholin-4-ylethoxy)aniline: Similar structure but with an ethoxy linker instead of an ethylsulfanyl linker.
4-(4-Morpholinyl)aniline: Lacks the ethylsulfanyl linker, directly attaches the morpholine ring to the aniline.
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: Contains a morpholine ring but with a different core structure.
Uniqueness
4-(2-Morpholin-4-ylethylsulfanyl)aniline is unique due to the presence of the ethylsulfanyl linker, which imparts distinct chemical properties and reactivity. This linker can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H18N2OS |
|---|---|
分子量 |
238.35 g/mol |
IUPAC 名称 |
4-(2-morpholin-4-ylethylsulfanyl)aniline |
InChI |
InChI=1S/C12H18N2OS/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 |
InChI 键 |
MHKNYKYJMUDLAP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCSC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


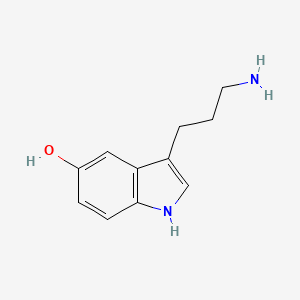
![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
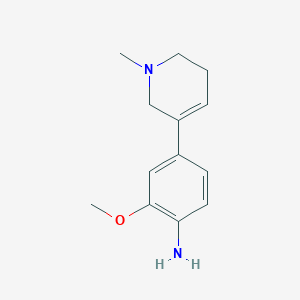
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)
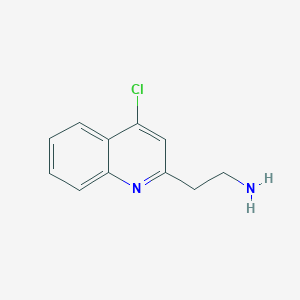

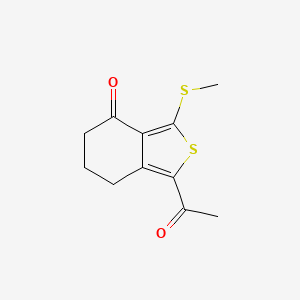
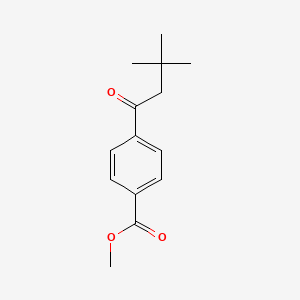

![6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B13868603.png)
![5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol](/img/structure/B13868617.png)
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
